Cyanine3 DBCO hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H57F6N4O2P |

|---|---|

Molecular Weight |

903.0 g/mol |

IUPAC Name |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate |

InChI |

InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1 |

InChI Key |

ZCVMVYOXTRZBTA-UHFFFAOYSA-O |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Cyanine3 DBCO chemical structure and properties

For researchers, scientists, and drug development professionals, Cyanine3 (Cy3) DBCO emerges as a pivotal tool in the realm of bioorthogonal chemistry. This fluorescent probe, featuring a dibenzocyclooctyne (DBCO) group, is instrumental for copper-free click chemistry, enabling the precise labeling and visualization of azide-modified biomolecules. Its bright orange fluorescence, high stability, and biocompatible reaction mechanism make it an invaluable asset in a myriad of applications, from proteomics to high-resolution imaging.

Core Properties and Chemical Structure

Cyanine3 DBCO is a derivative of the Cy3 dye, functionalized with a DBCO moiety. This structure facilitates a highly efficient and specific reaction with azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds readily at physiological temperatures and in aqueous buffers, obviating the need for cytotoxic copper catalysts.

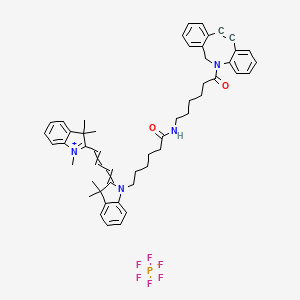

The chemical structure of a representative Cyanine3 DBCO is depicted below:

Note: The exact structure, particularly the linker between the cyanine dye and the DBCO group, can vary between manufacturers.

Several variants of Cyanine3 DBCO are commercially available, including sulfonated versions (sulfo-Cy3 DBCO) which exhibit enhanced water solubility, and photostability-enhanced versions like Cyanine3B DBCO. The choice of variant depends on the specific experimental requirements, such as the hydrophobicity of the target molecule and the imaging modality.

Quantitative Data Summary

The key photophysical and chemical properties of common Cyanine3 DBCO variants are summarized in the table below for easy comparison. These properties are crucial for designing and executing fluorescence-based experiments.

| Property | Cyanine3 DBCO | Sulfo-Cyanine3 DBCO | Cyanine3B DBCO |

| Molecular Formula | C₅₁H₅₇N₄O₂⁺ | C₅₀H₅₄N₄O₁₁S₃ | C₅₁H₅₅N₄KO₈S₂ (example) |

| Molecular Weight ( g/mol ) | ~758 | ~983.18 | Varies |

| Excitation Maximum (nm) | 555[1] | 555[2] | 559 |

| Emission Maximum (nm) | 570[1] | 580[2][3] | 571 |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 150,000[1][4] | 150,000 | 121,000 |

| Fluorescence Quantum Yield (Φ) | 0.31[1] | Not specified | 0.68 |

| Solubility | Good in DMF, DMSO, DCM, alcohols; practically insoluble in water (< 1 µM) | Soluble in water (up to 0.11 M), DMF, DMSO | Water-soluble |

| Storage Conditions | -20°C, in the dark, desiccated[1] | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated |

Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of Cyanine3 DBCO is centered on its participation in the SPAAC reaction. The inherent ring strain of the cyclooctyne in the DBCO group dramatically accelerates the reaction with azides, leading to the formation of a stable triazole linkage without the need for a copper catalyst.[4] This bioorthogonal reaction is highly specific and does not interfere with native biological processes.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Cyanine3 DBCO.

Experimental Protocols

Below are detailed methodologies for key experiments involving Cyanine3 DBCO.

General Protocol for Labeling Azide-Modified Proteins with Cyanine3 DBCO

This protocol provides a general guideline for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine.

-

Cyanine3 DBCO (or a water-soluble variant for aqueous labeling).

-

Anhydrous DMSO or DMF for dissolving non-soluble Cyanine3 DBCO.

-

Purification column (e.g., size-exclusion chromatography, spin desalting column).

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Cyanine3 DBCO Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of Cyanine3 DBCO. For non-water-soluble variants, dissolve the reagent in anhydrous DMSO or DMF. For water-soluble variants, use the reaction buffer.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the Cyanine3 DBCO stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted Cyanine3 DBCO by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column. The first colored fraction to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

-

Experimental Workflow for Protein Labeling and Purification

The following diagram illustrates a typical workflow for labeling an azide-modified protein with Cyanine3 DBCO and subsequent purification.

Caption: Experimental workflow for protein labeling with Cyanine3 DBCO.

Applications in Research and Drug Development

The unique properties of Cyanine3 DBCO make it a versatile tool for a range of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of azide-labeled proteins, glycans, or other biomolecules in living cells and tissues.

-

Flow Cytometry: Quantifying and sorting cells based on the presence of azide-tagged molecules on their surface or intracellularly.

-

Proteomics: Identifying and quantifying newly synthesized proteins through metabolic labeling with azide-containing amino acids followed by Cy3 DBCO conjugation.

-

Drug Development: Tracking the distribution and target engagement of azide-modified drug candidates.

-

Förster Resonance Energy Transfer (FRET): Acting as an acceptor or donor fluorophore in FRET-based assays to study molecular interactions.

References

An In-depth Technical Guide to Cyanine3 DBCO: Excitation, Emission, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Cyanine3 (Cy3) conjugated with dibenzocyclooctyne (DBCO). It is intended for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based detection methods. This document details the spectral properties of Cy3 DBCO, experimental protocols for its use in copper-free click chemistry, and visual representations of the underlying chemical reactions and experimental workflows.

Core Properties of Cyanine3 DBCO

Cyanine3 DBCO is a bright, orange-fluorescent dye that is widely used for the labeling and detection of azide-containing biomolecules.[1][2] The DBCO group enables a highly specific and biocompatible reaction with azides through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[1][2][3] This makes it an ideal tool for labeling molecules in living cells and other sensitive biological systems. The Cy3 fluorophore is known for its high photostability and fluorescence intensity, which is largely insensitive to pH variations in the physiological range (pH 4-10).[2][4]

Spectral and Physicochemical Characteristics

The spectral properties of Cy3 DBCO are critical for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters. The key quantitative data for various forms of Cy3 DBCO are summarized in the table below. It is important to note that slight variations in the spectral maxima can occur depending on the local chemical environment and the supplier.

| Property | Sulfo-Cyanine3 DBCO | Cyanine3 DBCO (Hexafluorophosphate) | Di-Sulfo-Cyanine3 DBCO |

| Excitation Maximum (λex) | 548 - 555 nm[5][6][7] | 555 nm[8] | 548 nm[3] |

| Emission Maximum (λem) | 563 - 580 nm[5][6][7] | 570 nm[8] | 563 nm[3] |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹[1][6][7] | 150,000 M⁻¹cm⁻¹[8] | 162,000 M⁻¹cm⁻¹[3] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.31[6][8][9] | 0.31[8] | 0.1[3] |

| Molecular Weight | ~983 g/mol [1][7] | ~903 g/mol [8] | ~955 g/mol [3] |

| Solubility | Water, DMSO, DMF[1][6][7] | DMF, DMSO, DCM, Alcohols[8] | Water, DMF, DMSO[3] |

| Storage Conditions | -20°C, desiccated, in the dark[1][2][9] | -20°C, desiccated, in the dark[8] | -20°C, desiccated, in the dark |

Experimental Protocols

The following sections provide detailed methodologies for the use of Cy3 DBCO in labeling biomolecules. These protocols are generalized and may require optimization for specific applications.

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the initial step of modifying an antibody with a DBCO group using an N-hydroxysuccinimide (NHS) ester functionalized DBCO. The resulting DBCO-labeled antibody can then be conjugated to an azide-containing molecule.

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Desalting column or dialysis equipment

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to the reaction buffer using a desalting column or dialysis. Ensure the antibody concentration is at least 1 mg/mL.

-

DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: a. Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[10] b. Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20%. c. Incubate the reaction for 60 minutes at room temperature with gentle mixing.[10]

-

Purification: Remove the unreacted DBCO-NHS ester and byproducts by gel filtration using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined. This is often done by reacting the DBCO-labeled antibody with an excess of an azide-functionalized dye and measuring the absorbance of the dye and the protein.[11]

Protocol for Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between a DBCO-labeled biomolecule (e.g., an antibody) and an azide-containing molecule.

Materials:

-

DBCO-functionalized biomolecule

-

Azide-functionalized molecule

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer

Procedure:

-

Reactant Preparation: Dissolve the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer.

-

Click Reaction: a. Mix the DBCO-labeled biomolecule with a 2- to 4-fold molar excess of the azide-modified molecule.[10] b. Incubate the reaction mixture overnight at 4°C. For some applications, incubation for 30-60 minutes at room temperature may be sufficient.[3][10]

-

Purification: Purify the resulting conjugate to remove any unreacted starting materials. The purification method will depend on the properties of the conjugate and the starting materials (e.g., size exclusion chromatography, HPLC, or dialysis).

In-Vivo Cell Labeling and Tracking

This protocol provides a general workflow for labeling cells with azides and subsequently detecting them in vivo using Cy3 DBCO.

Materials:

-

Cells of interest

-

Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Cy3 DBCO

-

Appropriate cell culture media and buffers

Procedure:

-

Metabolic Labeling: a. Culture the cells in a medium containing Ac4ManNAz. This will result in the metabolic incorporation of azide groups onto the cell surface glycans.[12]

-

Cell Transplantation (for in vivo studies): a. After metabolic labeling, harvest and wash the cells. b. Transplant the azide-labeled cells into the animal model.[12]

-

In Vivo Detection: a. At the desired time point after transplantation, administer Cy3 DBCO to the animal, typically via intravenous injection.[12] b. Allow time for the Cy3 DBCO to circulate and react with the azide-labeled cells. c. Image the animal using an appropriate in vivo imaging system equipped with filters for Cy3 fluorescence.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.

Caption: The signaling pathway of copper-free click chemistry.

Caption: A generalized experimental workflow for labeling biomolecules.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. interchim.fr [interchim.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-Cy3 | DBCO-Sulfo-Cy3 | Cyanine3 | Click chemistry | TargetMol [targetmol.com]

- 6. Sulfo-Cyanine 3 DBCO (A270276) | Antibodies.com [antibodies.com]

- 7. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cyanine3 DBCO for Bioorthogonal Labeling and Imaging

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Cyanine3 DBCO (Cyanine3 dibenzocyclooctyne), a fluorescent probe widely used for the detection and imaging of azide-modified biomolecules. Its core application lies in copper-free click chemistry, a bioorthogonal reaction that enables the specific labeling of targets in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3][4] This guide covers the key specifications of Cyanine3 DBCO, experimental protocols for its use, and visual representations of the underlying chemical reaction and experimental workflows.

Core Properties of Cyanine3 DBCO

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye known for its high molar extinction coefficient and good photostability.[5] The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically and spontaneously with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3][6] This reaction is highly efficient and can be performed under physiological conditions, making it ideal for labeling biomolecules in living cells and whole organisms.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Cyanine3 DBCO, providing a quick reference for experimental design.

| Property | Value | References |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1][7][8][9] |

| Excitation Maximum (λex) | ~555 nm | [8][9][10][11] |

| Emission Maximum (λem) | ~570 nm | [5][8][9] |

| Quantum Yield (Φ) | 0.31 | [8][12] |

| Recommended Laser Lines | 532 nm, 555 nm, or 568 nm | [1][7] |

| Recommended Filter Sets | TRITC (tetramethylrhodamine) | [1][11] |

Experimental Protocols

The following are generalized protocols for the use of Cyanine3 DBCO in labeling experiments. Specific parameters may need to be optimized depending on the experimental system.

Live Cell Labeling of Azide-Modified Biomolecules

This protocol describes the general steps for labeling live cells that have been metabolically engineered to incorporate azide-containing sugars, amino acids, or other building blocks into their biomolecules.

Materials:

-

Cells cultured with an azide-derivatized metabolite (e.g., ManNAz for glycans, AHA for proteins).

-

Cyanine3 DBCO stock solution (typically 1-10 mM in DMSO or DMF).

-

Phosphate-buffered saline (PBS) or other appropriate buffer.

-

Cell culture medium.

Procedure:

-

Cell Preparation: Culture cells in the presence of the desired azide-modified metabolic precursor for a sufficient period to allow for incorporation into the target biomolecules.

-

Washing: Gently wash the cells two to three times with warm PBS or cell culture medium to remove any unincorporated azide precursor.

-

Labeling: Prepare a labeling solution of Cyanine3 DBCO in cell culture medium or a suitable buffer at a final concentration typically ranging from 5 to 50 µM.

-

Incubation: Incubate the cells with the Cyanine3 DBCO labeling solution for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three to four times with fresh, warm medium or buffer to remove any unreacted Cyanine3 DBCO.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for Cy3 (e.g., TRITC).

Labeling of Purified Biomolecules (e.g., Proteins, Nucleic Acids)

This protocol outlines the steps for labeling purified azide-modified biomolecules in vitro.

Materials:

-

Purified azide-modified biomolecule in a suitable buffer.

-

Cyanine3 DBCO stock solution (1-10 mM in DMSO or DMF).

-

Reaction buffer (e.g., PBS).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with Cyanine3 DBCO. A molar excess of the dye (e.g., 2-10 fold) is typically used to ensure efficient labeling.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized.

-

Removal of Excess Dye: Separate the labeled biomolecule from unreacted Cyanine3 DBCO using methods such as size exclusion chromatography, dialysis, or precipitation.

-

Characterization: The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the dye and the biomolecule. The labeled biomolecule is now ready for use in downstream applications.

Visualizations

The following diagrams illustrate the core chemical reaction and a typical experimental workflow involving Cyanine3 DBCO.

Caption: Copper-Free Click Chemistry Reaction.

Caption: Experimental Workflow for Live Cell Imaging.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. licorbio.com [licorbio.com]

- 3. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 5. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]

- 9. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]

- 10. DBCO-Cy3 | DBCO-Sulfo-Cy3 | Cyanine3 | Click chemistry | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Quantum Yield of Cyanine3 DBCO Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Cyanine3 (Cy3) DBCO, with a primary focus on its fluorescence quantum yield. It includes a detailed experimental protocol for the determination of this key parameter and a visualization of a common experimental workflow utilizing this fluorophore.

Core Photophysical Properties of Cyanine3 DBCO

Cyanine3 DBCO is a bright and photostable fluorescent probe widely used in bioorthogonal chemistry. Its dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a copper-free click chemistry reaction, enabling the precise labeling of biomolecules in living systems. The efficiency of its fluorescence emission is a critical parameter for quantitative applications.

Quantitative Data Summary

The key photophysical properties of Cyanine3 DBCO are summarized in the table below for easy reference. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (Φ) | 0.31 | [1][2] |

| Excitation Maximum (λex) | 555 nm | [1][2] |

| Emission Maximum (λem) | 570 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1][2] |

| Recommended Laser Line | 532 nm or 555 nm | [3] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [3] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore is determined relative to a well-characterized standard. The comparative method is the most common and reliable approach for this measurement. This protocol outlines the steps to determine the quantum yield of Cyanine3 DBCO using a reference standard such as Rhodamine B.

Principle

The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (Cyanine3 DBCO) with that of a standard with a known quantum yield. The following equation is used:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Materials and Equipment

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Cyanine3 DBCO

-

Rhodamine B (or another suitable standard with a known quantum yield in the same spectral region)

-

Ethanol (or another appropriate solvent)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Cyanine3 DBCO in ethanol.

-

Prepare a stock solution of the quantum yield standard (e.g., Rhodamine B, Φ = 0.69 in ethanol) in the same solvent.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both Cyanine3 DBCO and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 530 nm). The same excitation wavelength should be used for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the instrument is set to corrected emission mode.

-

For each spectrum, integrate the area under the emission curve to obtain the total fluorescence intensity.

-

-

Data Analysis:

-

For both Cyanine3 DBCO and the standard, plot the integrated fluorescence intensity (from step 4) against the absorbance at the excitation wavelength (from step 3).

-

Perform a linear regression for each data set to obtain the slope (gradient) of the line.

-

Using the equation provided in the "Principle" section, calculate the quantum yield of Cyanine3 DBCO. Since the same solvent is used for both the sample and the standard, the refractive index term (nx² / nst²) becomes 1 and can be omitted.

-

Visualization of Experimental Workflow

The following diagram illustrates a common experimental workflow involving Cyanine3 DBCO: the metabolic labeling and detection of cell-surface glycoproteins.

This workflow demonstrates how Cyanine3 DBCO can be used to visualize glycans on the surface of living cells. First, cells are cultured in the presence of an azide-modified sugar, which is metabolically incorporated into their cell-surface glycoproteins. The cells are then treated with Cyanine3 DBCO, which specifically reacts with the azide groups via copper-free click chemistry. After washing away the unbound fluorophore, the labeled glycoproteins can be visualized and quantified using fluorescence microscopy.

References

The Ascendancy of DBCO in Bioorthogonal Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility has led to the development of powerful chemical tools. Among these, dibenzocyclooctyne (DBCO) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. This technical guide provides an in-depth exploration of the advantages of using DBCO for bioorthogonal labeling, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to empower your research and development endeavors.

Core Advantages of DBCO-Mediated Bioorthogonal Labeling

The utility of DBCO stems from a unique combination of reactivity, stability, and bioorthogonality, making it an ideal reagent for a wide array of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1]

1. Unparalleled Biocompatibility: A Copper-Free Approach

The most significant advantage of the DBCO-azide reaction, a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is its bioorthogonality.[1] This means the reaction proceeds with high specificity within living systems without interfering with native biochemical processes.[1][] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][3] This copper-free nature renders DBCO exceptionally well-suited for in vivo applications and the labeling of live cells, where maintaining cell viability is paramount.[1][][4]

2. Rapid Reaction Kinetics for Efficient Labeling

The inherent ring strain of the DBCO molecule dramatically accelerates the cycloaddition reaction with azides, leading to fast reaction kinetics.[1][] Reactions can often proceed to completion in a short time, sometimes in under five minutes, resulting in high yields of the desired conjugate.[1] This efficiency is crucial when working with low concentrations of biomolecules or when rapid labeling is required to capture dynamic cellular processes.[]

3. High Specificity and Bioorthogonality

The reaction between DBCO and an azide group is highly specific, forming a stable triazole linkage.[][3] These functional groups are abiotic, meaning they are not naturally present in biological systems.[5] This ensures minimal off-target labeling and background interference, leading to clean and reliable results in complex biological mixtures.[][5]

4. Stability of Reagents and Conjugates

Both DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[3] DBCO-modified goat IgG, for instance, loses only about 3-5% of its reactivity toward azides over four weeks when stored at 4°C or -20°C.[3] The resulting triazole linkage is also highly stable under physiological conditions, ensuring the integrity of the bioconjugate throughout the course of an experiment.[6][7]

Quantitative Data Summary

To facilitate easy comparison, the following tables summarize key quantitative data related to DBCO-based labeling.

| Parameter | Value | Source(s) |

| Reaction Time (SPAAC) | < 5 minutes to overnight (reactant dependent) | [1] |

| Optimal pH | 7.0 - 9.0 (aqueous buffer, e.g., PBS) | [1] |

| DBCO Stability on IgG | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | [3] |

| DBCO Molar Excess (Protein Labeling) | 5- to 30-fold | [1][8] |

| Azide Molar Excess (to DBCO-Antibody) | 1.5- to 4-fold | [1] |

Table 1: General Reaction Parameters and Stability

| Application | Reagent | Molar Excess (Reagent to Biomolecule) | Incubation Time & Temperature | Source(s) |

| Antibody Labeling | DBCO-NHS ester | 20- to 30-fold | 30-60 minutes at Room Temperature or 2 hours on ice | [5][9] |

| Protein Labeling | DBCO-NHS ester | 10- to 20-fold | 60 minutes at Room Temperature | [8][10] |

| Cell Labeling (in vitro) | DBCO detection reagent (e.g., 15 µM) | Not applicable (concentration-based) | 1 hour at 37°C | [11] |

| In vivo Labeling | DBCO-Cy5 (e.g., 200 µL of 25 µM) | Not applicable (dosage-based) | 4 hours post-injection for imaging | [12] |

Table 2: Typical Molar Excess and Incubation Conditions

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO labeling.

Protocol 1: Labeling of Proteins/Antibodies with DBCO-NHS Ester

This protocol describes the covalent attachment of DBCO to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

-

Protein/antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)[8][13]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS)[8]

-

Anhydrous DMSO or DMF[8]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[8][13]

-

Desalting columns or dialysis equipment for purification[8]

Procedure:

-

Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[8]

-

Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein/antibody solution. The final DMSO/DMF concentration should not exceed 20% (v/v) to maintain protein integrity.[9][13][14]

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes or on ice for 2 hours.[5][9][10]

-

Quenching: Add quenching buffer to the reaction to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[9][13]

-

Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[5][8]

-

Quantification (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[8]

Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)

This protocol details the reaction between a DBCO-labeled biomolecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized biomolecule (from Protocol 1)

-

Azide-modified molecule (e.g., azide-functionalized dye, oligonucleotide, or drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized biomolecule with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.[5][9]

-

Incubation: Incubate the reaction mixture. Incubation times can vary from a few minutes to overnight at 4°C, depending on the reactants and their concentrations.[1][5] For many applications, the reaction proceeds rapidly at room temperature.[3]

-

Purification: Purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC), HPLC, or dialysis.[10][14]

-

Validation: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[9][10]

Protocol 3: Metabolic Cell Labeling and Detection

This protocol describes the introduction of azide groups onto the surface of living cells via metabolic glycoengineering, followed by detection with a DBCO-functionalized probe.[12]

Materials:

-

Cells of interest in culture

-

Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[12]

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)[12]

-

Cell culture medium and PBS

Procedure:

-

Metabolic Labeling: Culture the target cells in the presence of Ac4ManNAz for 1-3 days. The cells will metabolize this unnatural sugar and display azide groups on their surface glycans.[12]

-

Cell Washing: Wash the azide-labeled cells twice with PBS to remove any unincorporated Ac4ManNAz.[11]

-

DBCO Labeling: Incubate the washed cells with a DBCO-conjugated fluorescent dye (e.g., 15 µM DBCO-Cy5) in growth media for 1 hour at 37°C.[11]

-

Final Washing: Wash the cells three times with PBS to remove any unbound DBCO-dye.[11]

-

Analysis: The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.[8]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the fundamental principles of DBCO-based labeling.

References

- 1. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medium.com [medium.com]

- 8. benchchem.com [benchchem.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. broadpharm.com [broadpharm.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Handling of Cyanine3 DBCO

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of Cyanine3 DBCO (Cyanine3 Dibenzocyclooctyne). Adherence to these guidelines is crucial for maintaining the reagent's integrity, ensuring experimental reproducibility, and achieving optimal performance in copper-free click chemistry applications.

Core Properties and Storage Conditions

Cyanine3 DBCO is a fluorescent probe combining the bright, orange-emitting Cyanine3 dye with a highly reactive DBCO (Dibenzocyclooctyne) moiety. This structure allows for the straightforward labeling of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2][3]

Proper storage is paramount to prevent the degradation of both the cyanine dye and the strained alkyne. The following tables summarize the key storage and stability data compiled from various suppliers.

Table 1: Storage and Stability of Cyanine3 DBCO

| Parameter | Recommended Condition | Duration | Notes |

| Long-Term Storage (Solid) | -20°C | 12 to 24 months | Must be stored in the dark and kept desiccated.[4][5][6] |

| Shipping/Transportation | Ambient Room Temperature | Up to 3 weeks | Avoid prolonged exposure to light.[4][5][6] |

| Storage (In Solvent) | -80°C | Up to 6 months | Use of an appropriate solvent is critical.[7][8] |

| Short-Term Storage (In Solvent) | -20°C | Up to 1 month | Protect from light.[8][9] |

A logical workflow for the proper handling and storage of Cyanine3 DBCO is essential. The diagram below illustrates the key decision points from receiving the product to its use in an experiment.

Caption: Logical workflow for Cyanine3 DBCO storage and handling.

Solubility and Solution Preparation

The solubility of Cyanine3 DBCO depends on its specific chemical structure, particularly the presence of sulfonate groups. The standard, non-sulfonated form has poor water solubility, while sulfonated versions are readily soluble in aqueous buffers.

Table 2: Solubility of Cyanine3 DBCO Variants

| Cyanine3 DBCO Variant | Recommended Solvents | Notes |

| Standard | DMF, DMSO, DCM, Alcohols | Practically insoluble in water (< 1 µM).[4][10] |

| Sulfo- / Di-Sulfo- | Water, DMSO, DMF | The sulfonate groups confer water solubility.[1][6][11][12] |

Protocol for Stock Solution Preparation (General):

-

Bring the vial of solid Cyanine3 DBCO to room temperature before opening to prevent moisture condensation.

-

Add a sufficient volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve a desired stock concentration, typically 1-10 mM.

-

Vortex briefly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C, protected from light.[8]

Stability and Degradation Considerations

Several factors can compromise the stability of Cyanine3 DBCO:

-

Light Exposure: Cyanine dyes are susceptible to photobleaching. All solutions and solid forms of Cyanine3 DBCO should be rigorously protected from light.[4][5]

-

pH: The Cyanine3 dye is generally stable and its fluorescence is insensitive across a wide pH range (typically pH 4-10).[8]

-

Oxidative Degradation: The DBCO group, while more stable than some other cyclooctynes, can be susceptible to degradation, particularly within certain cellular environments like phagosomes where reactive oxygen species are present.[13] Studies have shown that strained alkynes like DBCO can exhibit moderate stability, with potential degradation over extended periods (e.g., 24 hours) in such environments.[13]

-

Moisture: The compound should be kept desiccated to prevent hydrolysis.[4][5][6][11]

Experimental Protocols: Copper-Free Click Chemistry

Cyanine3 DBCO is used for labeling azide-containing molecules via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is highly specific and bioorthogonal.[3] The resulting triazole linkage is highly stable.[2]

The diagram below outlines a typical experimental workflow for labeling a biomolecule.

Caption: Experimental workflow for biomolecule labeling using Cy3-DBCO.

Generalized Protocol for Antibody Labeling:

This protocol provides a general guideline. The molar excess of Cyanine3 DBCO and incubation times may require optimization for specific antibodies and applications.

-

Antibody Preparation:

-

Ensure the antibody (typically 1-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4).[2] If necessary, perform a buffer exchange.

-

-

Reaction Setup:

-

Add a 10-20 fold molar excess of Cyanine3 DBCO (from a DMSO stock solution) to the antibody solution. The final DMSO concentration in the reaction mixture should ideally be kept low (e.g., <20%) to maintain protein integrity.[3]

-

-

Incubation:

-

Incubate the reaction mixture for 60-120 minutes at room temperature or overnight at 4°C.[3] The reaction should be protected from light.

-

-

Purification:

-

Remove unreacted Cyanine3 DBCO using a spin desalting column, dialysis, or size-exclusion chromatography appropriate for the size of the antibody.

-

-

Validation and Storage:

-

Confirm labeling by measuring the absorbance of the sample at 280 nm (for protein) and ~555 nm (for Cyanine3).

-

Store the purified, labeled antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.[2]

-

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. interchim.fr [interchim.fr]

- 11. vectorlabs.com [vectorlabs.com]

- 12. interchim.fr [interchim.fr]

- 13. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Molecular Dynamics: A Technical Guide to Cyanine3 DBCO Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine3 DBCO hexafluorophosphate, a key reagent in the field of bioorthogonal chemistry. Its application in copper-free click chemistry enables precise labeling and visualization of biomolecules, offering powerful insights into complex biological processes. This document details its chemical properties, experimental protocols for its use, and a visual representation of a common experimental workflow.

Core Properties of this compound

This compound is a fluorescent probe designed for the detection of azide-modified biomolecules. The dibenzocyclooctyne (DBCO) group reacts specifically with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for studying biological systems with minimal perturbation.[1] The attached Cyanine3 fluorophore provides a strong fluorescent signal in the orange-red spectrum, suitable for various imaging applications.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 2692677-79-3 | [2] |

| Molecular Formula | C₅₁H₅₇F₆N₄O₂P | [2] |

| Molecular Weight | 902.99 g/mol | |

| Excitation Maximum (λex) | 555 nm | [2] |

| Emission Maximum (λem) | 570 nm | [2] |

| Molar Extinction Coefficient (ε) | 150,000 L⋅mol⁻¹⋅cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [2] |

| Purity | >95% (HPLC) | |

| Solubility | Good in DMF, DMSO, DCM, alcohols; practically insoluble in water | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in labeling and imaging of biomolecules.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar analog into cellular glycans, followed by fluorescent labeling with Cyanine3 DBCO for visualization.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (for fixed-cell imaging)

-

0.1% Triton X-100 in PBS (for intracellular imaging)

-

This compound

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter logarithmic growth.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

-

Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).

-

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.

-

(Optional) Fixation and Permeabilization:

-

For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

For imaging intracellular glycans, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells twice with PBS.

-

-

Click Chemistry Reaction:

-

Prepare a staining solution of Cyanine3 DBCO in PBS (e.g., 5-20 µM).

-

Incubate the cells (live or fixed) with the Cyanine3 DBCO staining solution for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes: Wash the cells three to four times with PBS to remove unbound Cyanine3 DBCO.

-

(Optional) Counterstaining: Incubate cells with a nuclear counterstain (e.g., DAPI) for 5 minutes, followed by two washes with PBS.

-

Imaging: Mount the coverslips and visualize the labeled glycans using a fluorescence microscope with appropriate filter sets for Cyanine3 (and DAPI if used).

Protocol 2: Labeling of Azide-Modified Proteins in Solution

This protocol details the procedure for labeling purified proteins that have been modified to contain azide groups.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns or other protein purification system

Procedure:

-

Prepare Cyanine3 DBCO Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup:

-

To the azide-modified protein solution (0.5–5 mg/mL), add a 1.5- to 10-fold molar excess of the Cyanine3 DBCO stock solution. The final concentration of DMSO or DMF should be kept below 20% to maintain protein stability.

-

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.

-

Purification: Remove the unreacted Cyanine3 DBCO from the labeled protein using a spin desalting column or another suitable protein purification method such as dialysis.

-

Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the metabolic labeling of cellular proteins with an azide-containing amino acid analog, followed by detection with Cyanine3 DBCO. This powerful technique allows for the visualization of newly synthesized proteins within a cell.

This guide provides a foundational understanding and practical protocols for utilizing this compound. For specific applications, further optimization of labeling conditions and incubation times may be necessary to achieve the desired results.

References

Methodological & Application

Application Note and Protocol: Cyanine3 DBCO Labeling for Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Cyanine3 DBCO (Dibenzocyclooctyne). This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal. The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples and live cells.[1][2][3] Cyanine3 (Cy3) is a bright, photostable, and pH-insensitive orange-fluorescent dye, making it a robust choice for various downstream detection and imaging applications.[4][][6] This protocol covers protein preparation, the labeling reaction, purification of the conjugate, and methods for quantifying the degree of labeling.

Quantitative Data Summary

The following table summarizes the essential quantitative parameters for Cyanine3 DBCO and a typical antibody (IgG) required for calculating protein concentration and the degree of labeling (DOL).

| Parameter | Value | Reference |

| Cyanine3 (Cy3) Dye | ||

| Excitation Maximum (λ_max_) | ~555 nm | [4][6] |

| Emission Maximum (λ_em_) | ~570 nm | [6][7] |

| Molar Extinction Coefficient (ε_dye_) | 150,000 M⁻¹cm⁻¹ | [4] |

| Correction Factor at 280 nm (CF₂₈₀) | ~0.06 - 0.08 | [8][9] |

| Immunoglobulin G (IgG) Protein | ||

| Absorbance Maximum (λ_max_) | 280 nm | [10] |

| Molar Extinction Coefficient (ε_prot_) | 203,000 M⁻¹cm⁻¹ | [11] |

Reaction Principle and Workflow

The labeling process is based on the covalent reaction between the DBCO group on the Cyanine3 dye and the azide group previously incorporated into the target protein. This reaction forms a stable triazole linkage.

Caption: SPAAC reaction between an azide-protein and Cy3 DBCO.

The overall experimental procedure follows a logical sequence of preparation, reaction, purification, and analysis.

Caption: High-level experimental workflow for protein labeling.

Experimental Protocols

Materials and Reagents

-

Azide-modified protein (e.g., antibody, enzyme)

-

Cyanine3 DBCO (e.g., Sulfo-Cyanine3 DBCO for aqueous solubility)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Crucially, the buffer must not contain sodium azide , as it will react with the DBCO group.[1]

-

Purification System: Size-Exclusion Chromatography (SEC) spin columns (e.g., Zeba™ Spin Desalting Columns) or gel filtration resin (e.g., Sephadex® G-25).[3][12]

-

Spectrophotometer (for absorbance measurements)

Protein Preparation

The purity and concentration of the target protein are critical for successful labeling.

-

Buffer Exchange: If the protein solution contains interfering substances (e.g., Tris, glycine, or sodium azide), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.4).[1][13] This can be done using dialysis or a desalting spin column according to the manufacturer's instructions.

-

Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer. Labeling efficiency can be poor at concentrations below 1 mg/mL.[12][13]

Cyanine3 DBCO Stock Solution Preparation

Prepare the dye solution immediately before use to minimize hydrolysis.

-

Allow the vial of Cyanine3 DBCO to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO or DMF to create a 1-10 mM stock solution.[3][8] For example, dissolve 1 mg of Cy3 DBCO (MW ~983 g/mol ) in ~102 µL of DMSO for a 10 mM stock.

-

Vortex thoroughly until all the dye has dissolved.

Labeling Reaction Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa). Optimization may be required for other proteins.

-

Determine Molar Ratio: A 10- to 20-fold molar excess of Cy3 DBCO to protein is a good starting point.

-

Calculation Example:

-

Amount of IgG: 1 mg

-

MW of IgG: ~150,000 g/mol

-

Moles of IgG: (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

-

Moles of Cy3 DBCO (for 15x excess): 6.67 nmol * 15 = 100 nmol

-

Volume of 10 mM Cy3 DBCO stock to add: (100 x 10⁻⁹ mol) / (10 x 10⁻³ mol/L) = 10 µL

-

-

-

Reaction Setup: Add the calculated volume of the Cy3 DBCO stock solution to your protein solution.

-

Incubation: Mix gently and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1][2]

Purification of the Labeled Protein

Purification is essential to remove unreacted Cy3 DBCO, which would interfere with downstream applications and DOL calculations.[14]

-

Prepare Column: Prepare a desalting spin column according to the manufacturer's protocol (this usually involves centrifugation to remove storage buffer).

-

Load Sample: Slowly apply the reaction mixture to the center of the resin bed.

-

Elute: Centrifuge the column to collect the purified, labeled protein. The high-molecular-weight protein-dye conjugate will elute, while the small, unreacted dye molecules are retained in the column resin.[11]

-

Storage: Store the purified conjugate under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect from light.[12]

Quantification and Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorbance spectroscopy.[10]

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3, ~555 nm (A_max_). Dilute the sample with PBS if necessary to ensure readings are within the linear range of the spectrophotometer.[10]

-

Calculate Protein Concentration: Correct the A₂₈₀ reading for the dye's absorbance at that wavelength.

-

Formula: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_prot_

-

Where:

-

-

Calculate Dye Concentration:

-

Formula: Dye Concentration (M) = A_max_ / ε_dye_

-

Where:

-

ε_dye_ = Molar extinction coefficient of Cy3 at A_max_ (150,000 M⁻¹cm⁻¹)[4]

-

-

-

Calculate Degree of Labeling (DOL):

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency / Low DOL | - Presence of interfering substances (e.g., sodium azide) in the protein buffer.- Insufficient molar excess of Cy3 DBCO.- Protein concentration is too low.- Hydrolyzed/degraded Cy3 DBCO reagent. | - Ensure proper buffer exchange into an azide-free buffer like PBS.[1]- Increase the molar excess of Cy3 DBCO in the reaction.- Concentrate the protein to >1 mg/mL.[13]- Prepare fresh Cy3 DBCO stock solution immediately before use. |

| Protein Precipitation During/After Labeling | - The protein is over-labeled, changing its solubility properties.- The solvent (DMSO/DMF) concentration in the reaction is too high. | - Reduce the molar excess of Cy3 DBCO used in the reaction.[16]- Ensure the final solvent concentration does not exceed 10-20% of the total reaction volume.[3] |

| Low Fluorescence Signal from Conjugate | - The DOL is too high, causing self-quenching of the fluorophores.- The protein was denatured or degraded during labeling/purification. | - Confirm the DOL is within the optimal range (e.g., 2-4 for antibodies). Reduce the dye-to-protein ratio if necessary.[16]- Handle the protein gently and use appropriate, non-denaturing buffer conditions throughout the process. |

| High Background Signal in Assays | - Incomplete removal of unreacted Cy3 DBCO. | - Repeat the purification step (e.g., pass through a second desalting column) or use a more stringent purification method like dialysis.[12][14] |

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lifetein.com [lifetein.com]

- 3. broadpharm.com [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assaygenie.com [assaygenie.com]

- 8. interchim.fr [interchim.fr]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Cell Surface Labeling Using Cyanine3 DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) DBCO is a bright, orange-red fluorescent probe utilized for imaging azide-containing biomolecules. This reagent is central to copper-free "click chemistry," a bioorthogonal reaction that forms a stable triazole linkage with azides without the need for a cytotoxic copper catalyst.[1][2] This characteristic makes it an ideal tool for labeling molecules on the surface of living cells, with applications spanning glycobiology, immunology, and cancer research.[3][4] These notes provide detailed protocols for utilizing Cyanine3 DBCO for cell surface labeling, focusing on the metabolic incorporation of azide-functionalized sugars into cellular glycans.

The principle involves a two-step process. First, cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into the cell's surface glycans, displaying azide groups.[4] In the second step, the cells are treated with Cyanine3 DBCO, which specifically and covalently attaches to the azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5] This method allows for the sensitive and specific fluorescent labeling of cell surface glycoconjugates.

Data Presentation

The efficiency of cell surface labeling is influenced by several factors, including the concentration of the azido-sugar, the metabolic incubation time, and the concentration and incubation time of the Cyanine3 DBCO probe. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Metabolic Labeling with Azido-Sugars

| Cell Type | Azido-Sugar | Concentration (µM) | Incubation Time | Reference |

| A549 | Ac4ManNAz | 10 - 50 | 3 days | [6] |

| LS174T, 4T1, MCF-7, HepG2 | DCL-AAM | 50 | 72 hours | [7] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Ac4ManNAz | 50 | 3 days | [4][8] |

| PyMT and Met-1 Mammary Carcinoma Cells | Ac4GalNAz | Not specified | Not specified | [9] |

Table 2: Cyanine3 DBCO Labeling Conditions

| Cell Type | Cyanine3 DBCO Concentration (µM) | Incubation Time | Temperature | Reference |

| Azide-modified mammalian cells | 5 - 30 | 30 - 60 min | Room Temperature | [10] |

| A549 | 20 | 1 hour | 37°C | [6] |

| LS174T, 4T1, MCF-7, HepG2 | 50 | 1 hour | Not specified | [7] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | 20 min | Not specified | [4][8] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

This protocol describes the introduction of azide groups onto the cell surface glycans of mammalian cells using Ac4ManNAz.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Per-O-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed mammalian cells in the appropriate culture vessel and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. The final concentration of the stock solution will depend on the desired final concentration for cell treatment.

-

Metabolic Labeling: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of Ac4ManNAz (typically 10-50 µM).[6] Culture the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[4][6]

-

Cell Washing: After the incubation period, gently wash the cells twice with PBS to remove any unincorporated Ac4ManNAz.

Protocol 2: Cell Surface Labeling with Cyanine3 DBCO

This protocol details the "click" reaction between the azide-modified cell surface and Cyanine3 DBCO.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Cyanine3 DBCO

-

Serum-free cell culture medium or PBS with 1% FBS

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Cyanine3 DBCO Solution: Prepare a working solution of Cyanine3 DBCO in serum-free medium or PBS containing 1% FBS at the desired final concentration (typically 5-50 µM).[7][10]

-

Labeling Reaction: Add the Cyanine3 DBCO solution to the azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[6][10]

-

Washing: After incubation, gently wash the cells three to four times with PBS to remove any unreacted Cyanine3 DBCO.[10]

-

Imaging: The labeled cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Visualizations

Experimental Workflow

Caption: Experimental workflow for cell surface labeling.

Signaling Pathway Modulation by Cell Surface Glycans

Cell surface glycans play a crucial role in modulating various signaling pathways by interacting with growth factors and their receptors.[1] Alterations in cell surface glycosylation, such as changes in sialic acid presentation, can impact receptor dimerization, activation, and downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[11][12]

Caption: Modulation of receptor tyrosine kinase signaling by cell surface glycans.

References

- 1. Directing Neuronal Signaling through Cell-Surface Glycan Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Surface Glycan Labeling and Sensing [ouci.dntb.gov.ua]

- 3. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]

- 4. Metabolic glycan labeling immobilizes dendritic cell membrane and enhances antitumor efficacy of dendritic cell vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tracking surface glycans on live cancer cells with single molecule sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycan–protein cross-linking mass spectrometry reveals sialic acid-mediated protein networks on cell surfaces - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00814E [pubs.rsc.org]

Application Notes: Labeling Azide-Modified Glycans with Cyanine3 DBCO

Application Notes and Protocols for Cyanine3 DBCO in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) DBCO is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone of copper-free click chemistry, enabling the covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] Its high fluorescence quantum yield, photostability, and water solubility make it an invaluable tool for a wide range of fluorescence microscopy applications, including the visualization of proteins, glycans, and nucleic acids in live and fixed cells. This document provides detailed application notes and protocols for the effective use of Cyanine3 DBCO.

Physicochemical and Spectroscopic Properties

The performance of a fluorophore is dictated by its intrinsic properties. Cyanine3 DBCO offers a robust profile for fluorescence microscopy.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~553-555 nm | [1] |

| Emission Maximum (λem) | ~569-570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1 - 0.31 | |

| Molecular Weight | ~983.18 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

Core Applications in Fluorescence Microscopy

Cyanine3 DBCO is particularly well-suited for applications where the use of a copper catalyst is undesirable due to its cytotoxicity.

Metabolic Labeling and Imaging of Glycans

Metabolic glycoengineering involves the introduction of azide-modified monosaccharides into cellular metabolic pathways. These azido-sugars are incorporated into glycans on the cell surface and intracellularly. Subsequent labeling with Cyanine3 DBCO allows for the visualization of de novo synthesized glycans.

Site-Specific Labeling of Proteins

Through genetic code expansion, an azide-bearing unnatural amino acid can be incorporated into a protein of interest at a specific site. This allows for the precise attachment of Cyanine3 DBCO, enabling the study of protein localization, trafficking, and interactions with high specificity.

In Situ Hybridization (ISH)

Azide-modified nucleotides can be incorporated into DNA or RNA probes. These probes can then be hybridized to target nucleic acid sequences within cells or tissues and subsequently visualized by reacting with Cyanine3 DBCO. This approach offers a sensitive method for localizing specific transcripts.

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Biomolecules in Solution

This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules that have been functionalized with an azide group.

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyanine3 DBCO

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare Cyanine3 DBCO Stock Solution: Dissolve Cyanine3 DBCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

Reaction Setup: Add a 2-10 molar excess of the Cyanine3 DBCO stock solution to the azide-modified biomolecule. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted Cyanine3 DBCO by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Confirmation of Labeling: Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and 555 nm (for Cy3).

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz)

-

Cyanine3 DBCO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

-

Mounting medium with DAPI (optional)

Procedure:

-

Cell Preparation: Culture cells in the presence of an appropriate concentration of an azide-modified sugar for 24-72 hours.

-

Washing: Gently wash the cells twice with warm PBS to remove residual unincorporated azido-sugar.

-

Labeling: Prepare a 10-50 µM solution of Cyanine3 DBCO in complete cell culture medium. Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove unreacted Cyanine3 DBCO.

-

(Optional) Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing after Fixation: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips with an appropriate mounting medium (with DAPI if nuclear counterstaining is desired) and image using a fluorescence microscope with a suitable filter set for Cy3 (e.g., TRITC filter set).

Note on Intracellular Staining: While Cyanine3 DBCO can be used for labeling intracellular components, some formulations may lead to high background fluorescence in fixed and permeabilized cells.[1] It is recommended to perform a pilot experiment to assess the signal-to-noise ratio for intracellular targets.

Data Presentation

Signal-to-Noise Ratio Considerations

The signal-to-noise ratio (SNR) is a critical parameter for obtaining high-quality fluorescence microscopy images. It is defined as the ratio of the fluorescence signal from the labeled structure to the standard deviation of the background noise. A higher SNR allows for the detection of weakly fluorescent signals and improves image clarity.

| Factor Affecting SNR | Recommendation for Cyanine3 DBCO Imaging |

| Fluorophore Choice | Cyanine3 is a bright and photostable dye, providing a good initial signal. |

| Labeling Density | Optimize the concentration of the azide-modified precursor and Cyanine3 DBCO to achieve sufficient labeling without inducing artifacts. |

| Background Fluorescence | Thoroughly wash to remove unbound Cyanine3 DBCO. Use appropriate blocking steps if non-specific binding is a concern. |

| Microscope Settings | Use a high-quality objective with a high numerical aperture. Optimize excitation power and detector gain to maximize signal without excessive photobleaching or saturation. |

| Image Acquisition | Increase the exposure time or use frame averaging to reduce random noise, but be mindful of phototoxicity and photobleaching in live-cell imaging. |

Visualizations

Signaling Pathway: GPCR Internalization and Trafficking

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Their trafficking and internalization upon ligand binding are key regulatory mechanisms. By labeling a GPCR with an azide-containing unnatural amino acid, its journey can be tracked using Cyanine3 DBCO.

Caption: GPCR internalization and trafficking pathway.

Experimental Workflow: Metabolic Glycoengineering and Fluorescence Imaging

This workflow outlines the key steps for visualizing cell surface glycans using metabolic labeling with an azido-sugar followed by Cyanine3 DBCO click chemistry.

References

Application Notes and Protocols for Copper-Free Click Chemistry Reaction with Cyanine3 DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation.[1][2][] This reaction offers high efficiency, specificity, and biocompatibility, making it ideal for labeling biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[4][5][6] At the heart of this technology is the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[7]

Cyanine3 (Cy3) DBCO is a fluorescent probe that leverages this chemistry for the sensitive detection of azide-modified biomolecules.[8][9] Cy3 is a bright, photostable, and pH-insensitive orange-fluorescent dye, making it a versatile reporter for a wide range of applications including immunofluorescence, FRET, and fluorescence in situ hybridization.[10][11] This document provides detailed protocols and quantitative data for the use of Cy3 DBCO in copper-free click chemistry reactions.

Product Information: Cyanine3 DBCO

Cyanine3 DBCO is a water-soluble, far-red fluorescent probe that reacts with azides via a copper-free "click chemistry" reaction to form a stable triazole.[8][9] It is an ideal alternative to copper-requiring fluorescent alkynes in applications where the presence of copper is a concern.[8][9]

| Property | Value | Reference |

| Molecular Weight | ~983.18 g/mol | [8][9] |

| Excitation Maximum (λex) | ~553-555 nm | [8][10][12] |

| Emission Maximum (λem) | ~565-580 nm | [10][12] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [8][9] |

| Solubility | Water, DMSO, DMF | [8][9][12] |

| Storage | -20°C, desiccated and protected from light | [8][12] |

Experimental Workflow

The general workflow for a copper-free click chemistry reaction using Cy3 DBCO involves the preparation of the azide-modified biomolecule and the Cy3 DBCO solution, followed by the conjugation reaction and subsequent purification of the labeled product.

Caption: General experimental workflow for labeling biomolecules with Cy3 DBCO.

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins

This protocol provides a general procedure for the conjugation of Cy3 DBCO to a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

Cyanine3 DBCO

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Prepare Cy3 DBCO Stock Solution:

-

Allow the vial of Cy3 DBCO to warm to room temperature before opening.

-

Prepare a 1-10 mM stock solution of Cy3 DBCO in anhydrous DMSO or DMF. For example, to make a 10 mM solution with a molecular weight of 983.18, dissolve 1 mg of Cy3 DBCO in 101.7 µL of DMSO.

-

Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light.

-

-

Prepare Protein Solution:

-

Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they can interfere with some labeling chemistries, although this is less of a concern for SPAAC which is bioorthogonal.

-

-

Conjugation Reaction:

-

Add a 1.1 to 1.5 molar excess of the Cy3 DBCO stock solution to the protein solution.[4] A higher molar excess may be required for dilute protein solutions or less reactive azides.

-

Incubate the reaction mixture for 1 to 24 hours at room temperature or 37°C, protected from light.[4] Reaction times can be optimized based on the reactivity of the specific azide and the desired degree of labeling.

-

-

Purification:

-

Remove the unreacted Cy3 DBCO by size-exclusion chromatography, dialysis, or spin filtration.

-

The purified, labeled protein can be stored at 4°C or -20°C, protected from light.

-

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol outlines the procedure for labeling azide-modified DNA or RNA oligonucleotides with Cy3 DBCO.

Materials:

-

Azide-modified oligonucleotide

-

Cyanine3 DBCO

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Nuclease-free water

-

Purification supplies (e.g., gel filtration, HPLC)

Procedure:

-

Prepare Cy3 DBCO Stock Solution:

-

Follow step 1 from Protocol 1 to prepare a 1-10 mM stock solution of Cy3 DBCO in anhydrous DMSO or DMF.

-

-

Prepare Oligonucleotide Solution:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer to a known concentration.

-

-

Conjugation Reaction:

-

Purification:

-